Methyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Methyl 3-cyclopropyl-3-oxopropanoate is an organic compound with the molecular formula C7H10O3. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its cyclopropyl group, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Methyl 3-cyclopropyl-3-oxopropanoate is a chemical compound with the CAS number 32249-35-7
Mode of Action
It has been used as a reagent in the synthesis of various compounds .
Biochemical Pathways
It is known to participate in reactions with other compounds such as chloroacetone, ammonia, benzaldehyde, and benzoquinone .
Pharmacokinetics
It is soluble in chloroform , which may influence its bioavailability.
Result of Action
It is known to be used as a reagent in the synthesis of Pitavastatin , a medication used to treat high blood cholesterol.
Action Environment
It is recommended to be stored in a dark place, sealed, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyclopropyl-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of cyclopropylcarbinol with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ester.
Another method involves the reaction of cyclopropylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This esterification reaction produces this compound as the main product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropyl alcohols.
Substitution: Various cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyclopropyl-3-oxopropanoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: It is an intermediate in the production of pharmaceuticals, including drugs for cardiovascular and metabolic diseases.
Industry: The compound is used in the manufacture of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Methyl 3-cyclopropyl-3-oxopropanoate can be compared with other similar compounds, such as:
Methyl 3-cyclobutyl-3-oxopropanoate: This compound has a cyclobutyl group instead of a cyclopropyl group, resulting in different reactivity and stability.
Methyl 3-cyclopropyl-3-oxobutanoate: This compound has an additional carbon in the ester chain, affecting its chemical properties and applications.
Methyl 3-cyclopropyl-3-oxopropionate: This is a closely related compound with similar reactivity but different physical properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-cyclopropyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJWDPRXCXJDPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435934 | |
Record name | Methyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32249-35-7 | |
Record name | Methyl β-oxocyclopropanepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32249-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 3-cyclopropyl-3-oxopropanoate a useful starting material in organic synthesis?
A1: this compound serves as a versatile precursor for synthesizing various heterocyclic compounds containing a cyclopropyl substituent. These heterocycles include pyrroles, pyridines, benzofurans, pyrazoles, and triazoles. [] This versatility stems from its structure, featuring both a cyclopropyl group and a reactive ketoester moiety, allowing for diverse chemical transformations. []
Q2: Can you provide an example of how this compound is used to create a specific heterocycle?
A2: One example is the synthesis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. [] The synthesis involves a two-step process. First, this compound undergoes an enole-mediated click Dimroth reaction with 4-azidoanisole, yielding 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then coupled with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent, ultimately forming the desired triazole derivative. []
Q3: this compound has been studied in enantioselective hydrogenation. What makes this reaction significant?
A3: Enantioselective hydrogenation is crucial for producing chiral compounds, which are molecules with non-superimposable mirror images. These chiral compounds often exhibit different biological activities, making their selective synthesis highly relevant for pharmaceuticals and other industries. [, , ]
Q4: What catalyst system has shown remarkable enantioselectivity in the hydrogenation of this compound?
A4: Tartaric acid-modified Raney nickel catalysts have demonstrated exceptional enantio-differentiating ability in this reaction. Notably, tartaric acid-NaBr modified supersonicated Raney nickel (TA-NaBr-MRNiU) achieved an impressive 98.6% enantiomeric excess (e.d.a.) in the hydrogenation of this compound to methyl 3-cyclopropyl-3-hydroxypropanoate. [, , , , ] This result highlights the potential of these catalysts for synthesizing enantiomerically pure compounds.
Q5: How does the tartaric acid modification contribute to the high enantioselectivity observed with Raney nickel catalysts?
A5: Studies suggest that the tartaric acid modification leads to a substrate-specific activation on the catalyst surface. [] This modification likely creates a chiral environment that favors the adsorption and reaction of one enantiomer of this compound over the other, resulting in the observed high enantioselectivity. [] Further research into the exact mechanism of this interaction is ongoing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.